molecular formula C26H22 B14457248 7,8,8a,9,10,16c-Hexahydrohexahelicene CAS No. 71790-72-2

7,8,8a,9,10,16c-Hexahydrohexahelicene

Cat. No.: B14457248
CAS No.: 71790-72-2
M. Wt: 334.5 g/mol
InChI Key: ISILDLWQPFCXBZ-UHFFFAOYSA-N
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Description

7,8,8a,9,10,16c-Hexahydrohexahelicene is a partially hydrogenated derivative of hexahelicene, a helical aromatic hydrocarbon. Helicenes are characterized by their non-planar, screw-like structures due to fused aromatic rings, which induce chirality and unique photophysical properties. Such derivatives are of interest in materials science, particularly for chiral catalysis, organic electronics, and photonic applications.

Properties

CAS No.

71790-72-2

Molecular Formula

C26H22

Molecular Weight

334.5 g/mol

IUPAC Name

7,8,8a,9,10,16c-hexahydrohexahelicene

InChI

InChI=1S/C26H22/c1-3-7-22-17(5-1)9-11-19-13-15-21-16-14-20-12-10-18-6-2-4-8-23(18)25(20)26(21)24(19)22/h1-12,21,26H,13-16H2

InChI Key

ISILDLWQPFCXBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3C1CCC4=C3C5=CC=CC=C5C=C4)C6=CC=CC=C6C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,8a,9,10,16c-Hexahydrohexahelicene typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative photocyclization of stilbene derivatives. This reaction is usually carried out in the presence of a photosensitizer such as iodine or a transition metal complex under UV light .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

7,8,8a,9,10,16c-Hexahydrohexahelicene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized helicenes .

Scientific Research Applications

7,8,8a,9,10,16c-Hexahydrohexahelicene has several scientific research applications:

Mechanism of Action

The mechanism by which 7,8,8a,9,10,16c-Hexahydrohexahelicene exerts its effects is largely dependent on its interaction with other molecules. Its helical structure allows for unique π-π stacking interactions, which can influence molecular recognition and binding. In biological systems, it may interact with DNA or proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on broader chemical principles and related compounds:

Structural and Electronic Properties

  • Hexahelicene (Parent Compound) : Fully aromatic helicenes exhibit strong π-conjugation, high optical activity, and significant strain due to helical twisting. Hydrogenation in 7,8,8a,9,10,16c-Hexahydrohexahelicene likely reduces strain and conjugation, leading to altered UV-Vis absorption and emission spectra compared to hexahelicene.
  • Chlorinated Cyclohexanes (e.g., Hexachlorocyclohexane) : While unrelated in structure, chlorinated cyclohexanes (e.g., CAS 27154-44-5, 608-73-1 ) highlight the impact of substituents on stability and reactivity. Hydrogenation in helicenes contrasts with halogenation, which typically increases molecular rigidity and environmental persistence.

Functional and Application-Based Differences

  • Coumarins and Cinnamic Acid Derivatives : Compounds like scopoletin and ferulic acid are planar and lack helical chirality, limiting their utility in asymmetric catalysis. Helicenes, including hydrogenated variants, offer enantioselective platforms due to their inherent chirality.
  • β-isomers) affects bioactivity—a concept relevant to helicene enantiomers.

Stability and Reactivity

Hydrogenation in this compound likely improves thermal stability compared to fully unsaturated helicenes but may reduce photostability due to weaker π-conjugation. This contrasts with hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8 ), where halogenation enhances persistence but introduces toxicity.

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